6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the naphthyridine ring: The protected amino compound is then subjected to cyclization reactions to form the naphthyridine ring. This involves the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the naphthyridine ring, potentially leading to the formation of tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Tetrahydro derivatives of the naphthyridine ring.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins, aiding in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs, offering a means to protect and deliver therapeutic peptides.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-2-(2,2,2-trifluoroethyl)hexanoic acid: Similar in structure but with a trifluoroethyl group, offering different reactivity and stability.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Features a methoxy group, providing different solubility and reactivity properties.
(2S)-6-Amino-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexanoic acid: Contains an amino group, making it useful in different peptide synthesis applications.
Uniqueness
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its combination of the naphthyridine ring and the Fmoc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C24H20N2O4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)15-11-16-13-26(10-9-22(16)25-12-15)24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,27,28) |
InChI Key |
CBPIMWFSYLPKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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